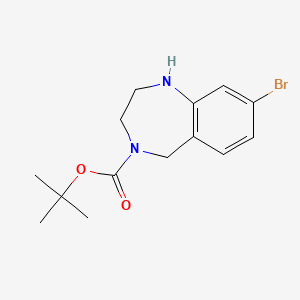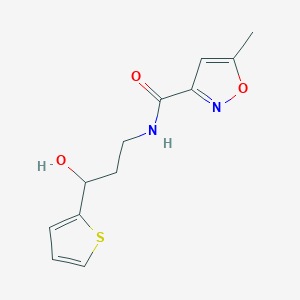
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. This compound has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and anxiety disorders.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide involves the reaction of 3-bromo-1-propanol with thiophene-2-carbaldehyde to form 3-(thiophen-2-yl)propanal. This intermediate is then reacted with methyl isoxazole-3-carboxylate to form N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide.
Starting Materials
3-bromo-1-propanol, thiophene-2-carbaldehyde, methyl isoxazole-3-carboxylate, sodium hydride, dimethylformamide, chloroform
Reaction
Step 1: React 3-bromo-1-propanol with sodium hydride in dimethylformamide to form the corresponding alkoxide intermediate., Step 2: Add thiophene-2-carbaldehyde to the reaction mixture and stir at room temperature for several hours to form 3-(thiophen-2-yl)propanal., Step 3: Add methyl isoxazole-3-carboxylate to the reaction mixture and stir at room temperature for several hours to form N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide., Step 4: Isolate the product by filtration and wash with chloroform.
作用机制
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide reduces the influx of calcium ions into neurons, which in turn reduces neuronal excitability. This mechanism of action is believed to be responsible for the anti-epileptic, analgesic, and anxiolytic effects of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide.
生化和生理效应
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide has been shown to have several biochemical and physiological effects. In animal models of epilepsy, N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide reduces the frequency and severity of seizures. Additionally, N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide has been shown to reduce neuropathic pain and anxiety-like behavior in animal models. These effects are believed to be due to the selective blockade of T-type calcium channels.
实验室实验的优点和局限性
One of the major advantages of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide is its selectivity for T-type calcium channels. This selectivity allows for the specific targeting of these channels without affecting other types of calcium channels. Additionally, N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide is its relatively low potency, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for the study of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide. One area of research is the development of more potent analogs of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide. Additionally, the potential therapeutic applications of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide in other diseases, such as Parkinson's disease and Alzheimer's disease, should be explored. Finally, the mechanisms underlying the anti-epileptic, analgesic, and anxiolytic effects of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide should be further elucidated to improve our understanding of this compound's potential therapeutic applications.
科学研究应用
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is the treatment of epilepsy. Studies have shown that N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide can effectively reduce seizure frequency and severity in animal models of epilepsy. Additionally, N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide has also been shown to be effective in reducing neuropathic pain and anxiety disorders.
属性
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8-7-9(14-17-8)12(16)13-5-4-10(15)11-3-2-6-18-11/h2-3,6-7,10,15H,4-5H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNXROTVMJVGPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

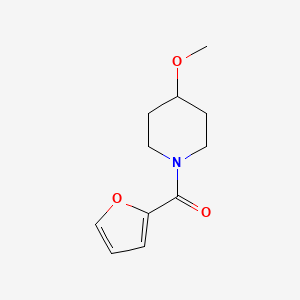
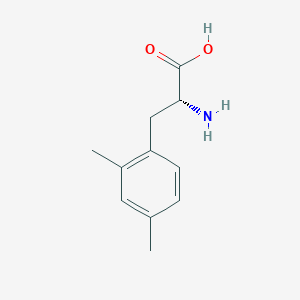
![N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B2409243.png)
![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)
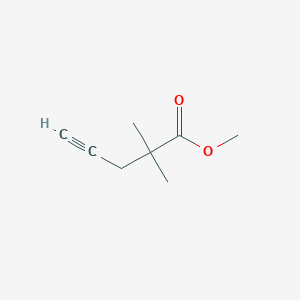



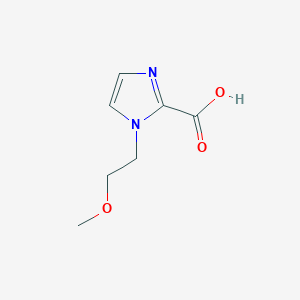
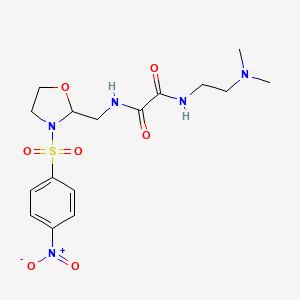
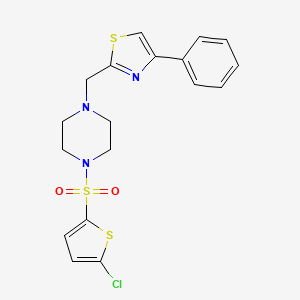
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)
![Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2409261.png)
